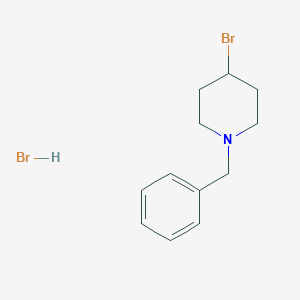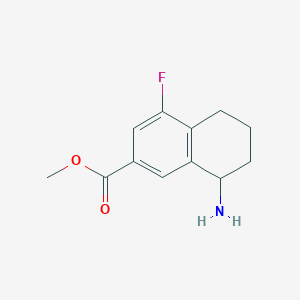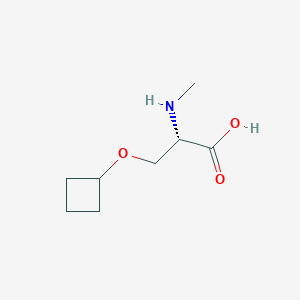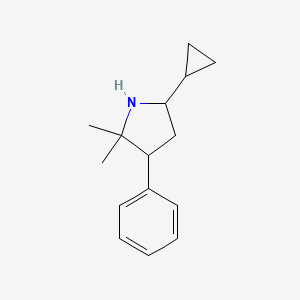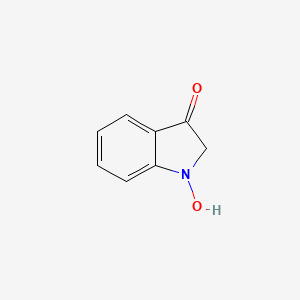
1-Hydroxyindolin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxyindolin-3-one is an organic compound that belongs to the class of indolin-2-ones. It is characterized by a hydroxy group attached to the indolin-3-one core structure. This compound is of significant interest due to its diverse biological activities and its presence in various natural products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hydroxyindolin-3-one can be synthesized through several methods. One common approach involves the three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions . This method yields a variety of 3-hydroxyindolin-2-ones in good yields. Another method involves the catalytic asymmetric hydroxylation of oxindoles by molecular oxygen using a phase-transfer catalyst . Additionally, a CuSO4-catalyzed three-component reaction of α-diazo ester, water, and isatin has been reported for the synthesis of 3-hydroxyindolin-2-one derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroxyindolin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one . It can also participate in substitution reactions, such as the formation of o-arylated products when treated with an inorganic base at high temperature .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include molecular oxygen, phase-transfer catalysts, CuSO4, and α-diazo esters . Reaction conditions vary depending on the desired product, but typically involve metal-free conditions or the use of specific catalysts.
Major Products Formed: Major products formed from the reactions of this compound include 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one and various substituted indolin-2-ones .
Aplicaciones Científicas De Investigación
1-Hydroxyindolin-3-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it has been studied for its role in indole metabolism and its potential as a biomarker for various diseases . In medicine, it is of interest due to its presence in biologically active compounds with potential therapeutic applications . In industry, it is used in the synthesis of pharmaceuticals and other fine chemicals .
Mecanismo De Acción
The mechanism of action of 1-Hydroxyindolin-3-one involves its interaction with specific molecular targets and pathways. For example, it is involved in the biosynthesis of protective and allelopathic benzoxazinoids in some plants . It can also cross the blood-brain barrier and affect brain function, highlighting its potential as a brain-affecting indole metabolite .
Comparación Con Compuestos Similares
1-Hydroxyindolin-3-one can be compared with other similar compounds such as indolin-2-one, isatin, and 3-hydroxyindolin-2-one . These compounds share a similar core structure but differ in their functional groups and biological activities. The uniqueness of this compound lies in its hydroxy group at the indolin-3-one position, which imparts distinct chemical and biological properties.
List of Similar Compounds:- Indolin-2-one
- Isatin
- 3-Hydroxyindolin-2-one
Propiedades
Fórmula molecular |
C8H7NO2 |
|---|---|
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
1-hydroxy-2H-indol-3-one |
InChI |
InChI=1S/C8H7NO2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,11H,5H2 |
Clave InChI |
LQKGLZOMTXAOAP-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)C2=CC=CC=C2N1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-O-benzyl 4-O-tert-butyl (4aR,8aR)-3-cyano-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-4,6-dicarboxylate](/img/structure/B13120455.png)
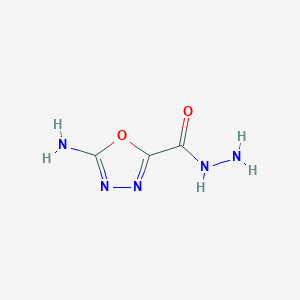
![3-Amino-2-methylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13120470.png)
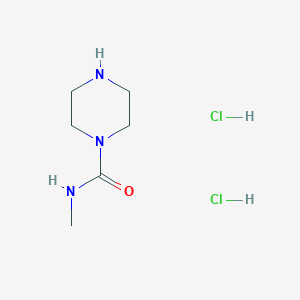

![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrochloride](/img/structure/B13120490.png)
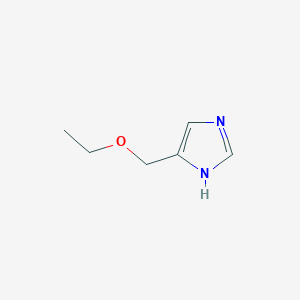
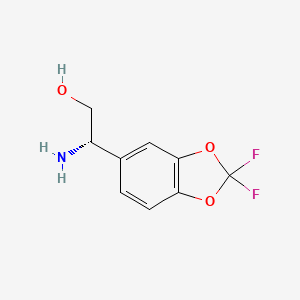
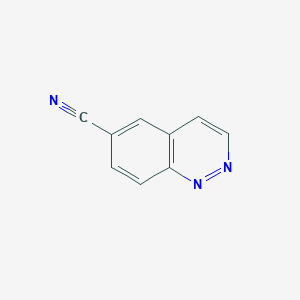
![benzyl N-[(2S)-1-[[1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13120523.png)
